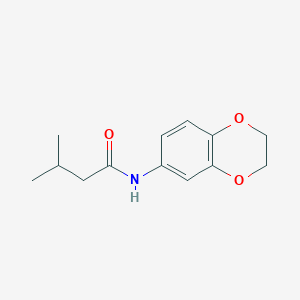
2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole, also known as BMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPO is a heterocyclic compound that contains an oxadiazole ring and a bromo-methoxyphenyl group.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, this compound has been used as a building block for the synthesis of polymers and as a fluorescent probe for detecting metal ions. In agriculture, this compound has been shown to have potential as a pesticide due to its insecticidal properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In medicinal chemistry, this compound has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In materials science, this compound has been used as a building block for the synthesis of polymers with fluorescent properties. In agriculture, this compound has been shown to have insecticidal properties against various pests.
Advantages and Limitations for Lab Experiments
2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse applications. However, this compound also has some limitations, including its low solubility in water and its tendency to degrade under certain conditions.
Future Directions
There are several future directions for 2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole research, including the development of more efficient synthesis methods, the exploration of its potential applications in drug delivery systems, and the investigation of its insecticidal properties for agricultural purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with diverse applications in various fields. Its unique structure and potential medicinal, materials science, and agricultural properties make it an interesting subject for scientific research. Further studies are needed to fully explore its potential and address its limitations.
Synthesis Methods
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole involves the condensation of 3-bromo-4-methoxyaniline and propionyl chloride in the presence of sodium hydroxide. The resulting product is then cyclized with hydrazine hydrate to form the oxadiazole ring. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-4-11-14-15-12(17-11)8-5-6-10(16-2)9(13)7-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRCEDWKMEERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)
![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)

![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)
![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)